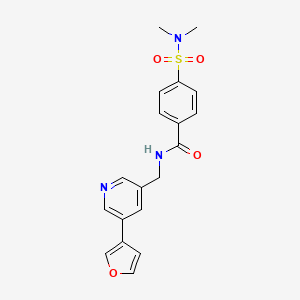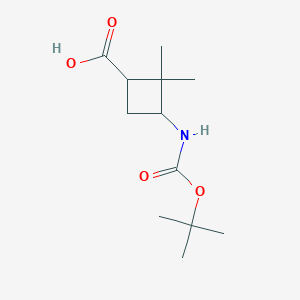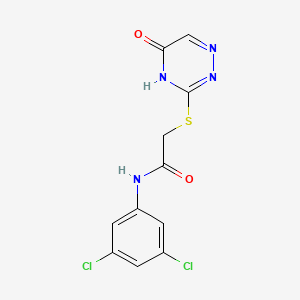
N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTA belongs to the family of triazine compounds, which have been shown to exhibit a diverse range of biological activities, including antiviral, anticancer, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition and Molecular Docking Studies
N-aryl derivatives of related triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically compounds 9j and 10f, displayed potent inhibitory potential against AChE, while compound 9j exhibited potent inhibitory activity against BChE. Molecular docking studies were carried out to understand the binding site interactions, indicating that all docked compounds bind in the active site with similar orientation and favorable interactions with surrounding amino acids (Riaz et al., 2020).
Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity against different microorganisms. The structures of these novel synthesized compounds have been established on the basis of elemental analysis, IR, 1H NMR, and Mass spectral data, showing potential as antimicrobial agents (Mistry et al., 2009).
Antitumor Activity and Molecular Docking Study
A novel series of benzyl-substituted-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives showed amazing broad-spectrum antitumor activity and were nearly 1.5–3.0-fold more potent compared with the positive control. Molecular docking was performed to show similar binding modes to known inhibitors, indicating potential for antitumor applications (Al-Suwaidan et al., 2016).
QSAR Studies and Antibacterial Agents
QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents revealed positive contributions of substituents, indicating an increase in hydrophobicity or steric bulk character, which enhances antibacterial activity (Desai et al., 2008).
Fused 1,2,4-Triazines as Antimicrobial and Antitumor Agents
Fused 1,2,4-triazine derivatives were synthesized and screened for their antimicrobial and antitumor activity. These derivatives underwent primary in vitro screening, showing potential as both antimicrobial and antitumor agents (Abd El-Moneim et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-6-1-7(13)3-8(2-6)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVQEIBCYMFIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)
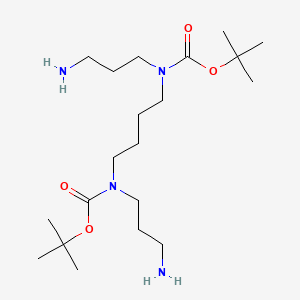

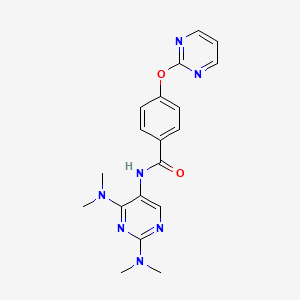
![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)
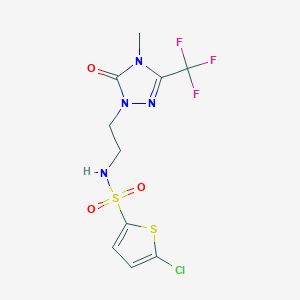
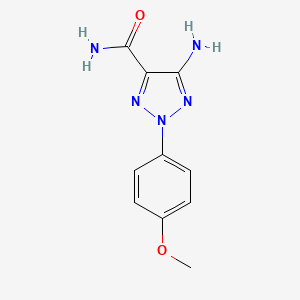
![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)
